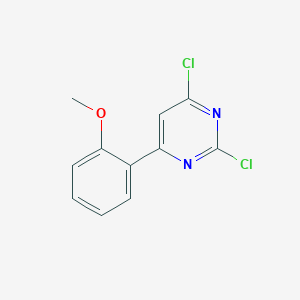

2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine

Description

Overview of Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry and Materials Science

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block in numerous biologically significant molecules. scispace.comnih.gov As a core component of the nucleobases cytosine, thymine, and uracil (B121893), it is integral to the structure of DNA and RNA. nih.govmdpi.com This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry. nih.govwjahr.com Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive properties. scispace.comrsc.org The pyrimidine ring's ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems allows it to interact effectively with various biological targets. nih.gov

In the realm of materials science, pyrimidine-based compounds are explored for their unique electronic and photophysical properties. They serve as building blocks for more complex molecules, including fused heterocyclic systems, which are investigated for applications in organic electronics and as functional materials. nih.gov

The Unique Role of Halogenated Pyrimidines in Synthetic Transformations

Halogenated pyrimidines, particularly those containing chlorine atoms, are highly versatile intermediates in organic synthesis. rsc.org The electron-deficient nature of the pyrimidine ring makes the halogen substituents susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.orgwikipedia.org This reactivity allows for the sequential and regioselective introduction of various functional groups, providing access to a diverse range of substituted pyrimidine derivatives. acs.orgresearchgate.net

The differential reactivity of halogen atoms at different positions on the pyrimidine ring is a key feature exploited by synthetic chemists. For instance, in 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive towards nucleophilic attack than the chlorine at the C2 position. acs.orgwuxiapptec.com However, this selectivity can be influenced by the presence of other substituents on the ring and the nature of the nucleophile. wuxiapptec.comnih.gov Furthermore, the chlorine atoms serve as reactive handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.netacs.org This dual reactivity makes halogenated pyrimidines powerful synthons for constructing complex molecular architectures. rsc.org

Scope and Research Focus on 2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine

While extensive research exists for the broader class of dichloropyrimidines, "this compound" itself is a more specialized subject of investigation. Research on this specific isomer focuses on its potential as a key building block for targeted therapeutic agents and novel materials. The presence of the dichloro-pyrimidine core provides two reactive sites for further chemical modification, while the ortho-methoxyphenyl group can influence the molecule's conformation, solubility, and interaction with biological targets.

Investigations into this compound and its analogs are often directed towards synthesizing libraries of derivatives to explore structure-activity relationships (SAR). For example, studies on similar 6-aryl-2,4-dichloropyrimidines have led to the development of potent kinase inhibitors for cancer therapy. nih.gov The primary research interest lies in leveraging the compound's distinct substitution pattern to create novel molecules with high efficacy and selectivity.

Chemical and Physical Properties

The specific empirical data for this compound is not extensively documented in publicly accessible literature, which is common for specialized research intermediates. However, its properties can be reliably predicted based on its structure and data from closely related analogs.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₁H₈Cl₂N₂O |

| Molecular Weight | 255.10 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (B109758), Chloroform, and Ethyl Acetate. |

| Reactivity | The two chlorine atoms are reactive sites for nucleophilic substitution and cross-coupling reactions. The C4-Cl is predicted to be more reactive than the C2-Cl in SNAr reactions. |

This table contains predicted data based on structurally similar compounds.

Synthesis and Reactivity

The synthesis of this compound would likely proceed through a multi-step sequence, culminating in a cross-coupling reaction. A plausible synthetic route involves:

Formation of a Pyrimidine Core: Condensation of a β-dicarbonyl compound with urea (B33335) or a related synthon to form a dihydroxypyrimidine.

Chlorination: Treatment of the dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield a dichlorinated pyrimidine precursor. google.com

Cross-Coupling: A Suzuki-Miyaura cross-coupling reaction between the dichlorinated pyrimidine and 2-methoxyphenylboronic acid. This step would introduce the aryl substituent at the C6 position. researchgate.netacs.org

The reactivity of this compound is dominated by its two chlorine atoms. This allows for selective, stepwise reactions to build more complex molecules.

| Reaction Type | Position of Reactivity | Description |

| Nucleophilic Aromatic Substitution (SNAr) | C4 > C2 | The C4 chlorine is generally more susceptible to displacement by nucleophiles (e.g., amines, alcohols) than the C2 chlorine. This allows for selective monosubstitution at the C4 position under controlled conditions. acs.org |

| Suzuki-Miyaura Coupling | C4 and C2 | Both chlorine atoms can be substituted with aryl or heteroaryl groups using palladium catalysis, allowing for the synthesis of di- or tri-aryl pyrimidines. researchgate.net |

| Sonogashira Coupling | C4 and C2 | Enables the introduction of alkyne functionalities, which are valuable for further transformations or as components in materials science. acs.org |

Applications in Research

The primary application of this compound in contemporary research is as an intermediate for the synthesis of target molecules in medicinal chemistry and materials science.

In Medicinal Chemistry

The scaffold of this compound is of significant interest in drug discovery. By selectively replacing the chlorine atoms, researchers can synthesize a variety of compounds to be tested for biological activity. A key area of focus is the development of kinase inhibitors, which are crucial in cancer therapy. For example, derivatives of 2,4-dichloro-6-methylpyrimidine (B20014) have been designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer. nih.gov The 2,4-diaminopyrimidine (B92962) scaffold, accessible from the dichlorinated precursor, is a well-established pharmacophore in many kinase inhibitors.

In Materials Science

In materials science, the rigid, aromatic structure of pyrimidine derivatives is attractive for creating organic materials with specific electronic or optical properties. The ability to introduce different substituents at the 2, 4, and 6 positions allows for fine-tuning of properties like fluorescence, conductivity, and liquid crystal behavior. The this compound can serve as a core unit in the synthesis of conjugated polymers or dendrimers for applications in organic light-emitting diodes (OLEDs) or sensors.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1353856-29-7 |

|---|---|

Molecular Formula |

C11H8Cl2N2O |

Molecular Weight |

255.10 g/mol |

IUPAC Name |

2,4-dichloro-6-(2-methoxyphenyl)pyrimidine |

InChI |

InChI=1S/C11H8Cl2N2O/c1-16-9-5-3-2-4-7(9)8-6-10(12)15-11(13)14-8/h2-6H,1H3 |

InChI Key |

SUZYGCPPEQHWRK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC(=N2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichloro 6 2 Methoxyphenyl Pyrimidine and Analogous Systems

Strategies for the Construction of the Pyrimidine (B1678525) Core

The formation of the dichloropyrimidine scaffold is a critical step in the synthesis of the target molecule and its analogs. This is typically achieved through cyclization reactions followed by or concurrent with halogenation.

Cyclization Reactions for Dichloropyrimidine Scaffold Formation

The construction of the pyrimidine ring is often accomplished through the condensation of a three-carbon bifunctional component with an amidine, urea (B33335), thiourea, or guanidine (B92328) derivative. bu.edu.eg This fundamental approach allows for the assembly of the core heterocyclic structure from non-heterocyclic precursors. bu.edu.eg For instance, the reaction of diethyl malonate with formamide (B127407) in the presence of a base like sodium ethoxide can lead to the formation of a dihydroxypyrimidine intermediate. google.com This intermediate serves as a precursor to the desired dichlorinated scaffold.

Another approach involves the reaction of N-(α-chloroalkenyl) alkylamidine hydrochlorides with phosgene (B1210022) to yield 4,6-dichloro-2,5-disubstituted pyrimidines. Additionally, the self-condensation of an aliphatic nitrile in the presence of HCl can form an amidine, which is then converted to a 2,5-disubstituted-4,6-dichloropyrimidine using phosgene. googleapis.com

Precursor Synthesis and Halogenation Techniques for Dichloropyrimidine Derivatives

The synthesis of dichloropyrimidine derivatives frequently starts from more accessible precursors like uracil (B121893) or 4,6-dihydroxypyrimidine (B14393). guidechem.comchemicalbook.com These precursors are then subjected to halogenation to introduce the chlorine atoms.

Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). google.comguidechem.comchemicalbook.com For example, 4,6-dihydroxypyrimidine can be reacted with phosphorus oxychloride, often in the presence of an organic base, to yield 4,6-dichloropyrimidine (B16783). guidechem.com Similarly, uracil can be chlorinated using phosphorus trichloride (B1173362) in the presence of an amine to produce 2,4-dichloropyrimidine (B19661). chemicalbook.com The use of triphosgene (B27547) has also been reported as a safer alternative to highly toxic reagents like phosgene for this chlorination step. google.com

The choice of halogenating agent and reaction conditions can significantly influence the yield and purity of the final product. For instance, the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride can be carried out with or without a solvent, and the presence of a catalyst can also affect the reaction outcome. google.comguidechem.com

Introduction of the (2-Methoxyphenyl) Substituent

Once the dichloropyrimidine core is synthesized, the next crucial step is the introduction of the (2-methoxyphenyl) group. Palladium-catalyzed cross-coupling reactions are the predominant methods for achieving this transformation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. lookchem.comnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.com

In the context of synthesizing 2,4-dichloro-6-(2-methoxyphenyl)pyrimidine, 2,4,6-trichloropyrimidine (B138864) or a similar polychlorinated pyrimidine can be reacted with (2-methoxyphenyl)boronic acid. acs.org The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a system generated in situ from a palladium(II) salt and a phosphine (B1218219) ligand. mdpi.comresearchgate.net The choice of catalyst, ligand, base, and solvent are critical parameters that are often optimized to achieve high yields and selectivity. lookchem.commdpi.com Microwave-assisted procedures have been shown to accelerate these reactions, often leading to shorter reaction times and requiring lower catalyst loadings. mdpi.comdntb.gov.ua

Regioselective Introduction of Aryl Moieties

A key challenge in the synthesis of substituted dichloropyrimidines is controlling the regioselectivity of the cross-coupling reaction. In a molecule like 2,4-dichloropyrimidine, the two chlorine atoms have different reactivities, which can be exploited to introduce substituents at specific positions. Generally, the chlorine at the C4 position is more reactive towards nucleophilic substitution and cross-coupling reactions than the chlorine at the C2 position. mdpi.comacs.org

This inherent reactivity difference allows for the regioselective introduction of the (2-methoxyphenyl) group at the C4 or C6 position of a dichloropyrimidine scaffold. mdpi.comresearchgate.net By carefully controlling the reaction conditions, such as temperature, catalyst system, and stoichiometry of the reagents, it is possible to favor the formation of the desired isomer. mdpi.comacs.orgresearchgate.net For instance, studies on the Suzuki coupling of 2,4-dichloropyrimidines have demonstrated that C4-substituted products can be obtained in good to excellent yields with high selectivity. mdpi.comdntb.gov.ua Ligand-controlled selectivity has also been demonstrated, where the use of sterically hindered N-heterocyclic carbene ligands can promote coupling at the less reactive position. nih.gov

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions and byproducts. nih.gov For the synthesis of this compound and its analogs, several factors are systematically varied and studied.

Table 1: Key Parameters for Optimization in Suzuki-Miyaura Coupling

| Parameter | Variables | Impact |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf), etc. | Affects reaction rate, yield, and selectivity. mdpi.com |

| Ligand | PPh₃, dppf, bulky phosphines, NHCs | Influences catalyst stability, activity, and regioselectivity. lookchem.comnih.govnih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Essential for the transmetalation step; its strength and solubility can affect the reaction. mdpi.com |

| Solvent | Dioxane, Toluene, DMF, Acetonitrile/Water | Affects solubility of reagents and catalyst, and can influence reaction rate and selectivity. mdpi.com |

| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. mdpi.com |

| Reaction Time | Minutes to hours | Optimized to ensure complete conversion without product degradation. mdpi.com |

For example, a thorough screening of catalysts, bases, and solvents in the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid revealed that a combination of Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a dioxane/water solvent system under microwave irradiation provided the C4-substituted product in high yield and selectivity. mdpi.com The catalyst loading is another critical factor, with studies showing that extremely low catalyst concentrations (e.g., 0.5 mol%) can be effective, making the process more cost-efficient. mdpi.comdntb.gov.ua

Solvent Effects and Catalysis in Synthetic Pathways

The choice of solvent and catalyst system is a critical factor in the synthesis of 6-aryl-2,4-dichloropyrimidines. Research into analogous systems, particularly the Suzuki-Miyaura cross-coupling reaction, has demonstrated that solvent polarity and the nature of the palladium catalyst and ligands significantly influence reaction outcomes.

In the synthesis of 4-arylpyrimidines from 4,6-dichloropyrimidine, various palladium catalysts, ligands, bases, and solvents have been studied. Catalyst systems such as Pd(OAc)₂/PPh₃/K₃PO₄ or Pd(PPh₃)₂Cl₂/K₃PO₄ have been found to be effective in yielding the corresponding 4,6-diarylpyrimidines. researchgate.net For the regioselective double Suzuki coupling of 2,4-dichloropyrimidine, the choice of solvent proved to be of paramount importance. Alcoholic solvent mixtures were found to afford much greater reactivity at lower temperatures compared to polar aprotic solvents. nih.gov

A systematic screening of solvents for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid identified a mixture of 1,4-dioxane (B91453) and water as optimal. mdpi.com This highlights the beneficial role of aqueous solvent systems in many Suzuki coupling reactions. The synthesis of 6-aryl-2,4-diaminopyrimidines has also been achieved using Pd(PPh₃)₄ as the catalyst. researchgate.net

For subsequent reactions of the dichloropyrimidine products, such as regioselective amination, the catalyst choice remains critical. In the palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines, various monodentate and bidentate phosphine ligands were evaluated. The bidentate ligand dppb was identified as the most active, allowing the reaction to complete almost instantly at 0 °C with low catalyst loading. acs.org PdCl₂(PPh₃)₂ also proved to be an active catalyst for this transformation. acs.org

The following table summarizes the catalysts and solvents used in the synthesis of analogous dichloropyrimidine derivatives.

| Compound Synthesized | Catalyst System | Solvent(s) | Base | Reference |

| 4,6-Diarylpyrimidines | Pd(OAc)₂/PPh₃ or Pd(PPh₃)₂Cl₂ | Not specified | K₃PO₄ | researchgate.net |

| Diarylated pyrimidines | Not specified | Alcoholic mixtures | Not specified | nih.gov |

| 2-Chloro-4-phenylpyrimidine | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | Na₂CO₃ | mdpi.com |

| 6-Aryl-2,4-diaminopyrimidines | Pd(PPh₃)₄ | Not specified | Not specified | researchgate.net |

| 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | Magnetic silica (B1680970) supported palladium complex | Ethanol | K₂CO₃ | google.com |

Reaction Time and Temperature Optimization

Reaction time and temperature are key parameters that require careful optimization to maximize product yield and minimize side reactions. The use of microwave irradiation has been shown to dramatically reduce reaction times in the synthesis of substituted pyrimidines.

In a study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines, an initial reaction time of 15 minutes was employed. mdpi.com To improve the yield on a larger scale reaction, the microwave reaction time was extended by 5 minutes to a total of 20 minutes, which significantly increased the product yield from 53% to 74%. mdpi.com

For the synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, a related heterocyclic system, conventional heating methods were used. Reaction times ranged from 1.5 to 3 hours at temperatures between 30 and 35 °C, depending on the specific magnetic palladium catalyst used. google.com For example, using a magnetic iron copper ferrite (B1171679) silica supported palladium complex, the reaction was complete in 1.5 hours at 30 °C. google.com In contrast, a magnetic iron-zinc-oxide silica supported complex required 3 hours at 35 °C. google.com

Subsequent functionalization reactions also have optimized time and temperature profiles. For instance, the highly efficient Pd-catalyzed amination of a 6-aryl-2,4-dichloropyrimidine was completed "almost instantly" at a temperature of 0 °C. acs.org

The table below illustrates the effect of reaction time and temperature on the synthesis of related compounds.

| Reaction | Heating Method | Temperature | Time | Yield | Reference |

| Suzuki Coupling of 2,4-dichloropyrimidine | Microwave | Not specified | 15 min | 53% | mdpi.com |

| Suzuki Coupling of 2,4-dichloropyrimidine (Optimized) | Microwave | Not specified | 20 min | 74% | mdpi.com |

| Suzuki Coupling for Dichlorotriazine | Conventional | 30 °C | 1.5 h | 84.0% | google.com |

| Suzuki Coupling for Dichlorotriazine | Conventional | 35 °C | 2.5 h | 93.5% | google.com |

| Pd-catalyzed Amination | Conventional | 0 °C | Instant | High | acs.org |

Purification and Isolation Techniques in the Synthesis of Dichloropyrimidine Derivatives

Following the synthesis, effective purification and isolation techniques are essential to obtain the desired dichloropyrimidine derivative in high purity. Common methods include solvent extraction, washing, concentration, crystallization, and chromatography.

For the purification of 4,6-dichloropyrimidine synthesized via a phosphorus oxychloride chlorination process, a method involving solvent extraction has been developed. google.com The cooled reaction mixture is mixed with an organic solvent such as toluene, chlorobenzene, or dichloromethane (B109758) to extract the product into the organic phase. google.com This organic phase is then washed, dehydrated, and concentrated. The pure product is subsequently obtained by cooling and crystallization. google.com This extraction method avoids the direct and often vigorous reaction of residual phosphorus oxychloride with water, enhancing safety and control. google.com

In the synthesis of a ticagrelor (B1683153) intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, the purification process involved pouring the reaction mixture into water, followed by extraction with toluene. The combined organic phases were then washed successively with saturated sodium bicarbonate, saturated brine, and water before being dried over anhydrous sodium sulfate. The final product was obtained as an oil after distillation under reduced pressure. patsnap.com

For laboratory-scale synthesis, purification by chromatography is common. The preparation of 2-chloro-4-(2-methoxyphenyl)pyrimidine (B3432073) involved purification of the crude product by preparatory thin-layer chromatography on silica gel. mdpi.com Similarly, after a Suzuki coupling reaction to produce 4-(4-methoxyphenyl)-2-phenylpyrimidine, the crude product was purified by preparative thin-layer chromatography on silica gel using a methanol/dichloromethane eluent system. nih.gov

Computational and Spectroscopic Characterization of 2,4 Dichloro 6 2 Methoxyphenyl Pyrimidine

Quantum Chemical Investigations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecular systems. figshare.commdpi.com Calculations are often performed using hybrid functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and various basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. figshare.comresearchgate.net These theoretical studies are instrumental in predicting molecular structure, reactivity, and spectroscopic behavior. ijcce.ac.irnih.gov

The optimized geometrical parameters, including bond lengths and bond angles, provide a precise description of the molecular framework. Theoretical values for selected parameters are presented below.

Table 1: Selected Optimized Geometrical Parameters for 2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine This table is generated based on theoretical data and principles from computational chemistry studies.

| Parameter | Value (Å / °) | Parameter | Value (Å / °) |

|---|---|---|---|

| C1-C2 (pyrimidine) | 1.34 Å | C1-N1-C3 | 115.9° |

| C2-Cl1 | 1.74 Å | C2-C1-N2 | 123.5° |

| C3-Cl2 | 1.73 Å | Cl1-C2-N1 | 116.2° |

| C4-C5 (phenyl) | 1.40 Å | C4-C5-C6 | 120.1° |

| C5-O1 | 1.37 Å | C5-O1-C(methoxy) | 117.8° |

The electronic properties and chemical reactivity of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). figshare.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required for electronic excitation. irjweb.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, whereas the LUMO is anticipated to be distributed over the electron-deficient dichloropyrimidine ring, facilitating charge transfer within the molecule. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. ajchem-a.com These include electron affinity (A), ionization potential (I), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.netajchem-a.com

Ionization Potential (I) = -EHOMO

Electron Affinity (A) = -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -(I + A) / 2 = -χ

Global Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

These descriptors provide a theoretical framework for understanding the molecule's behavior in chemical reactions. irjweb.com

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors This table is generated based on theoretical data and principles from computational chemistry studies.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.45 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.47 |

| Ionization Potential (I) | 6.45 |

| Electron Affinity (A) | 1.98 |

| Global Hardness (η) | 2.235 |

| Global Softness (S) | 0.224 |

| Electronegativity (χ) | 4.215 |

| Chemical Potential (μ) | -4.215 |

| Electrophilicity Index (ω) | 3.97 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values. Red and yellow regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green areas represent neutral potential. nih.gov

For this compound, the MEP surface is expected to show a significant negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the methoxy (B1213986) group due to their lone pairs of electrons. These areas are the most likely sites for electrophilic interactions. Conversely, positive potential is anticipated around the hydrogen atoms, making them susceptible to nucleophilic attack. The chlorine atoms, being electronegative, also contribute to the complex potential landscape, influencing the reactivity of the adjacent carbon atoms. figshare.com

In the crystal lattice of this compound, various non-covalent interactions are expected to play a crucial role in stabilizing the structure. These may include C-H···N and C-H···Cl hydrogen bonds, π-π stacking between aromatic rings, and van der Waals forces. scirp.orgnih.gov Hirshfeld analysis allows for the deconvolution of these interactions. The fingerprint plots for similar molecules often show that H···H, C···H/H···C, and halogen···H contacts are the most significant contributors to crystal packing. mdpi.comnih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table is generated based on theoretical data and principles from computational chemistry studies.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | ~35% |

| C···H / H···C | ~25% |

| Cl···H / H···Cl | ~18% |

| N···H / H···N | ~8% |

| O···H / H···O | ~6% |

| Other | ~8% |

Advanced topological analyses provide deeper insights into the nature of chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These analyses map the electron localization in a molecule, allowing for a clear distinction between covalent bonds, lone pairs, and atomic cores. nih.govnih.gov The spatial positions of attractors in the ELF basins help differentiate core and valence electronic regions. nih.gov

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG): The NCI index, based on the electron density and its reduced gradient, is used to visualize and characterize weak intermolecular and intramolecular interactions. nih.gov The RDG versus electron density plots reveal different types of interactions, such as hydrogen bonds (strong, attractive), van der Waals forces (weak, attractive), and steric repulsion (repulsive). nih.govscirp.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins. scirp.org It identifies bond critical points (BCPs) between atoms, and the properties at these points (e.g., electron density and its Laplacian, ∇²ρ(r)) are used to characterize the nature of the chemical bond, distinguishing between shared (covalent) and closed-shell (ionic, van der Waals) interactions. scirp.org

These combined analyses provide a comprehensive picture of the electronic structure and bonding within this compound.

Computational methods can reliably predict vibrational and electronic spectra, which are essential for the characterization of new compounds.

Vibrational Spectra (IR and Raman): DFT calculations are used to compute the harmonic vibrational frequencies of the molecule. mdpi.com The predicted frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra to assign vibrational modes to specific functional groups and motions within the molecule. For this compound, characteristic vibrational modes would include C-Cl stretching, C=N and C=C stretching in the pyrimidine ring, aromatic C-H stretching, and C-O stretching of the methoxy group.

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov The analysis provides the maximum absorption wavelength (λmax) and the oscillator strength of these transitions, which are typically of the n → π* and π → π* type for this class of molecule. These theoretical predictions are crucial for interpreting experimental UV-Vis spectra. mdpi.comnih.gov

Table 4: Predicted Vibrational Frequencies and Electronic Transitions This table is generated based on theoretical data and principles from computational chemistry studies.

| Vibrational Frequencies (cm-1) | Electronic Transitions | ||

|---|---|---|---|

| Assignment | Predicted Wavenumber | λmax (nm) | Major Contribution |

| Aromatic C-H stretch | 3100-3000 | ~285 nm | HOMO -> LUMO (π → π*) |

| Pyrimidine ring stretch | 1600-1450 | ||

| C-O-C stretch | 1250-1200 | ||

| C-Cl stretch | 800-700 |

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous structural confirmation and elucidation of the electronic and vibrational properties of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and X-ray Diffraction (XRD) each provide unique and complementary information about the molecular structure, bonding, and solid-state arrangement of this compound.

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Based on the structure of this compound, distinct signals are expected in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals corresponding to the pyrimidine ring proton, the four protons on the methoxyphenyl ring, and the three protons of the methoxy group. The pyrimidine proton (H5) is expected to appear as a singlet in the aromatic region, likely around δ 7.6 ppm, similar to related 6-aryl-2,4-dichloropyrimidines. researchgate.net The protons of the 2-methoxyphenyl group will present a more complex pattern due to ortho, meta, and para couplings. Typically, these aromatic protons would appear in the δ 7.0–7.8 ppm range. The methoxy group (-OCH₃) protons would be observed as a sharp singlet at a more upfield position, predicted to be around δ 3.9 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbon atoms of the pyrimidine ring are expected at characteristic downfield shifts due to the electronegativity of the nitrogen and chlorine atoms. C2, C4, and C6, being directly attached to electronegative atoms, are predicted to be the most deshielded, with expected shifts in the δ 160–175 ppm range. The C5 carbon would likely resonate around δ 115-125 ppm. For the methoxyphenyl substituent, the carbon attached to the pyrimidine ring (C1') and the carbon bearing the methoxy group (C2') would have distinct chemical shifts, with the remaining aromatic carbons appearing in the typical δ 110–135 ppm region. The methoxy carbon itself is expected around δ 55-60 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrimidine-H5 | ~7.6 | Singlet (s) |

| Methoxyphenyl-H | ~7.0-7.8 | Multiplet (m) |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine-C2, C4, C6 | ~160-175 |

| Pyrimidine-C5 | ~115-125 |

| Methoxyphenyl-C (aromatic) | ~110-160 |

| Methoxy (-OCH₃) | ~55-60 |

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by vibrations associated with the aromatic rings and the various C-Cl, C-N, C-O, and C-H bonds. Key predicted absorption bands include:

Aromatic C-H stretching: Above 3000 cm⁻¹, characteristic of sp² C-H bonds.

Aliphatic C-H stretching: Just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹), corresponding to the methoxy group.

C=C and C=N stretching: Strong absorptions in the 1400–1650 cm⁻¹ region, indicative of the pyrimidine and phenyl rings.

C-O stretching: A strong band for the aryl-alkyl ether linkage, typically found in the 1200–1275 cm⁻¹ (asymmetric) and 1020–1075 cm⁻¹ (symmetric) regions.

C-Cl stretching: Strong bands in the 600–800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds and symmetric vibrations often give strong Raman signals. For this molecule, the symmetric breathing modes of the pyrimidine and phenyl rings are expected to be prominent. The C-Cl stretching vibrations would also be Raman active. The combination of IR and Raman spectra allows for a more complete assignment of the molecule's fundamental vibrational modes. osti.govresearchgate.net

| Vibrational Mode | Expected IR Region | Expected Raman Activity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850-2960 | Medium-Strong |

| C=C / C=N Ring Stretches | 1400-1650 | Strong |

| Asymmetric C-O-C Stretch | 1200-1275 | Strong |

| Symmetric C-O-C Stretch | 1020-1075 | Medium |

| C-Cl Stretch | 600-800 | Strong |

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons. The spectrum of this compound is expected to show absorption bands characteristic of conjugated aromatic systems. The presence of the pyrimidine and phenyl rings, which are conjugated, allows for π → π* transitions. The nitrogen and oxygen atoms also possess non-bonding (n) electrons, making n → π* transitions possible.

Generally, substituted pyrimidines exhibit multiple absorption maxima in the UV region. researchgate.net The main absorption bands are expected to arise from π → π* transitions of the conjugated system, likely appearing in the 250-300 nm range. The presence of chlorine and methoxy substituents can influence the position and intensity of these bands (auxochromic effects). A lower energy n → π* transition, which is typically weaker in intensity, may also be observed at a longer wavelength (>300 nm). The solvent environment can also cause shifts in the absorption maxima (solvatochromism). rsc.orgnih.gov

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound is not available, analysis of related structures, such as 2,4-dichloropyrimidine (B19661), provides insight into its likely solid-state characteristics. nih.gov The molecule is expected to be largely planar, though steric hindrance from the ortho-methoxy group may cause some torsion between the pyrimidine and phenyl rings.

| Parameter | Prediction/Expected Influence |

|---|---|

| Molecular Geometry | Largely planar with potential torsion at the C6-C1' bond due to the ortho-substituent. |

| Dominant Intermolecular Forces | π-π stacking, C-H···N hydrogen bonds, Halogen bonding (Cl···N/O). |

| Likely Crystal System | Commonly Monoclinic or Orthorhombic for such derivatives. |

Theoretical Perspectives on Biological Activity and Structure Activity Relationships Sar

Computational Drug Discovery and Molecular Modeling

Computational methods are pivotal in modern drug discovery for predicting the interaction of small molecules with biological targets, thereby guiding further experimental studies. For 2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine, these techniques could offer significant insights into its potential therapeutic applications.

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

As of the current date, there are no publicly available molecular docking studies specifically investigating this compound. Such studies would be instrumental in identifying potential protein targets and predicting the binding affinity and mode of interaction. The general class of pyrimidine (B1678525) derivatives has been studied against a wide array of targets, but specific data for this compound is lacking.

Molecular Dynamics Simulations for Ligand-Target Stability

There is currently no published research on molecular dynamics simulations involving this compound. These simulations are crucial for assessing the stability of a potential ligand-target complex over time, providing insights into the dynamic nature of the binding and the conformational changes that may occur.

Postulated Mechanisms of Action and Biological Pathways

The potential mechanisms of action for this compound can be hypothesized based on the known activities of related pyrimidine-containing compounds. However, specific experimental evidence for the mechanisms outlined below is not available for this particular molecule.

Enzyme Inhibition (e.g., Acetylcholinesterase, Tyrosine Kinases, Thymidylate Synthase, Dihydrofolate Reductase)

While various pyrimidine derivatives have been identified as inhibitors of enzymes crucial for physiological and pathological processes, no specific inhibitory activity has been reported for this compound against the following enzymes:

Acetylcholinesterase: There are no studies demonstrating the inhibition of acetylcholinesterase by this compound.

Tyrosine Kinases: The inhibitory potential of this compound against any tyrosine kinase has not been documented in the scientific literature.

Thymidylate Synthase: No research is available to suggest that this compound acts as an inhibitor of thymidylate synthase.

Dihydrofolate Reductase: There is no evidence to indicate that this compound inhibits dihydrofolate reductase.

Interaction with Cellular Receptors

There is a lack of published data on the interaction of this compound with any specific cellular receptors. The broader family of pyrimidines is known to interact with a variety of receptors, but specific affinities and functional activities for this compound have not been determined.

Modulation of Inflammatory or Cancer Pathways

Currently, there are no scientific reports detailing the effects of this compound on any inflammatory or cancer-related signaling pathways. While pyrimidine scaffolds are common in molecules designed to target these pathways, specific data for this compound is absent.

Structure-Activity Relationship (SAR) Analysis of Pyrimidine Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. drugdesign.org For pyrimidine derivatives, SAR analyses help in optimizing lead compounds to enhance their therapeutic efficacy and selectivity. nih.gov

Halogen atoms, such as chlorine, are known to significantly modulate the physicochemical properties and biological activity of drug candidates. drugdesign.org In the context of 2,4-dichloropyrimidine (B19661) derivatives, the two chlorine atoms serve as reactive sites, allowing for sequential and regioselective nucleophilic substitution. This enables the synthesis of a diverse library of compounds with varied functionalities at the C2 and C4 positions. nih.gov

The presence and position of halogen substituents on the pyrimidine ring or its appended aryl groups can have a profound impact on biological potency. For instance, in a series of pyridin-3-yl pyrimidines designed as Bcr-Abl inhibitors, compounds with halogen-substituted aniline moieties demonstrated potent inhibitory activity. nih.gov Specifically, the nature and size of the halogen can influence binding affinity and selectivity. Systematic studies on halogenated compounds have shown that introducing fluorine, chlorine, or bromine at different positions can lead to a size-dependent decay or enhancement in affinity for a biological target. acs.org For example, bulkier chlorine and bromine substituents can establish halogen-bond interactions with specific amino acid residues like asparagine, which can counterbalance other unfavorable steric effects. acs.org

Binding Affinity and Selectivity: The methoxy (B1213986) group (-OCH3) can act as a hydrogen bond acceptor, forming crucial interactions with target proteins. Its position on the phenyl ring (ortho, in this case) dictates the spatial orientation of the molecule within a binding pocket, which can be critical for achieving high affinity and selectivity. Studies on pyridine derivatives have indicated that the presence and position of methoxy groups can enhance antiproliferative activity. nih.gov

Lipophilicity and Pharmacokinetics: The methoxyphenyl group increases the lipophilicity of the compound, which can affect its solubility, membrane permeability, and metabolic stability. nih.gov The balance of hydrophilic and lipophilic properties is essential for the drug-like characteristics of a molecule.

Antitubulin Activity: In related cyclopenta[d]pyrimidine structures, a methoxyphenyl group was part of a potent antimitotic compound. The molecule inhibited tubulin assembly, demonstrating that this moiety can be a key pharmacophore for anticancer agents targeting the microtubule network. nih.gov

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the interactions between the drug and the target. mdpi.com For pyrimidine derivatives, several principles guide the design of compounds with enhanced bioactivity:

Targeted Modifications: Based on the SAR, specific modifications can be made to the pyrimidine scaffold. For 2,4-dichloro-6-substituted pyrimidines, the chlorine atoms are key handles for introducing different chemical groups to probe the binding site of a target protein. nih.govnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve potency and pharmacokinetic properties. Fused pyrimidine systems, for instance, are considered bioisosteres of purines, which can facilitate their uptake and interaction with biological targets like protein kinases. frontiersin.org

Hybrid Molecule Design: Combining two or more pharmacophoric groups into a single molecule can lead to compounds with dual or enhanced activity. mdpi.com This approach has been used to create hybrid pyrimidine derivatives with improved anticancer or antimicrobial properties.

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable tools in rational drug design. They can predict the binding modes of pyrimidine derivatives with their targets, such as epidermal growth factor receptor (EGFR), and help prioritize the synthesis of the most promising candidates. nih.govencyclopedia.pub

Broad-Spectrum Potential in Therapeutic Areas

The versatility of the pyrimidine scaffold has led to its exploration in a wide range of therapeutic areas. gsconlinepress.comnih.gov Derivatives of this compound are investigated primarily for their potential as anticancer and antimicrobial agents.

Pyrimidine derivatives are a cornerstone of cancer chemotherapy. researchgate.net Their structural similarity to the nucleobases of DNA and RNA allows them to interfere with nucleic acid synthesis and repair, leading to the death of rapidly dividing cancer cells. ekb.eg

Mechanism of Action: Many pyrimidine-based anticancer agents function as inhibitors of protein kinases, which are crucial enzymes controlling cell growth, differentiation, and metabolism. researchgate.net Overexpression of kinases like EGFR is common in many cancers, making them an attractive target. ekb.eg

EGFR Inhibition: Several studies have focused on designing pyrimidine derivatives as inhibitors of EGFR, particularly mutants that confer resistance to existing therapies. nih.govekb.eg Rational design based on known inhibitors has led to the synthesis of 2,4-dichloro-6-methylpyrimidine (B20014) derivatives with strong antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines. nih.gov

Antiproliferative Activity: The cytotoxic properties of novel pyrimidine derivatives are often evaluated against a panel of human cancer cell lines. nih.gov For example, new pyrimidine derivatives have shown inhibitory activity against colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer cell lines. nih.govencyclopedia.pub

Below is a table summarizing the anticancer activity of selected pyrimidine derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | Activity/Target | Reference |

|---|---|---|---|

| Pyridin-3-yl Pyrimidines | Leukemia (K562) | Bcr-Abl Inhibition | nih.gov |

| 2,4-Dichloro-6-methylpyrimidine Derivatives | NSCLC (H1975) | EGFRT790M/L858R Inhibition | nih.gov |

| Hydrazone-bearing Pyrimidines | Colon (LoVo), Breast (MCF-7), Lung (A549) | Antiproliferative | nih.gov |

| Quinazoline-based Pyrimidodiazepines | Leukemia (K-562), Colon (HCT-116), Breast (MCF7) | Antiproliferative, DNA Binding | nih.gov |

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. nih.gov Pyrimidine derivatives have shown significant promise in this area due to their ability to interact with microbial enzymes and genetic material. nih.govresearchgate.net

Antibacterial Activity: Numerous studies have reported the synthesis of pyrimidine derivatives with potent activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The diverse substitution patterns possible on the pyrimidine ring allow for the fine-tuning of antibacterial specificity and potency.

Antifungal Activity: Pyrimidine-containing compounds have also been developed as antifungal agents. frontiersin.org They can be effective against a range of fungal pathogens, including Candida albicans and Aspergillus niger. nih.govresearchgate.net The structure-activity relationships of these compounds are systematically studied to optimize their antifungal efficacy. nih.gov

The table below presents findings on the antimicrobial activity of various pyrimidine derivatives.

| Compound Type | Microorganism | Activity | Reference |

|---|---|---|---|

| Novel Pyrimidine Derivatives | E. coli, B. sphaericus | Antibacterial | researchgate.net |

| Thieno[2,3-d]pyrimidines | Candida albicans | Antifungal | gsconlinepress.com |

| 6-Amino-2-thioxo-1H-pyrimidine-4-one Derivatives | E. coli, B. subtilis, C. albicans | Antibacterial & Antifungal | nih.gov |

| Pyrimidine-Amide Derivatives | Various Fungal Strains | Antifungal | frontiersin.org |

Neurodegenerative Disease Research

While direct research on the neuroprotective effects of this compound is not extensively documented in publicly available literature, the broader class of pyrimidine derivatives has shown potential in the context of neurodegenerative diseases. Theoretical perspectives on the activity of this specific compound can be inferred from studies on structurally related molecules.

One area of interest is the potential for pyrimidine-based compounds to act as microtubule-stabilizing agents. nih.gov Microtubule dysfunction is a known factor in the pathology of tauopathies, such as Alzheimer's disease. nih.gov Research into 1,2,4-triazolo[1,5-a]pyrimidines, for example, has identified them as brain-penetrant microtubule stabilizers, suggesting that the pyrimidine scaffold can be a key element in designing compounds that target this pathway. nih.gov The structure-activity relationship (SAR) of these compounds indicated that substitutions on the phenyl ring attached to the pyrimidine core are critical for activity. Specifically, the number and position of fluorine atoms on the phenyl ring were found to influence the microtubule-stabilizing activity. nih.gov

Another theoretical avenue for the neuroprotective potential of this compound relates to the broader neuroprotective activities observed in other pyrimidine derivatives. For instance, studies on D2AAK1 derivatives, which contain a pyrimidine core, have been conducted to screen for neuroprotective properties. mdpi.com This research suggests that the pyrimidine scaffold can be a platform for developing compounds that promote neuronal proliferation and offer protection against neurodegeneration. mdpi.com Analysis of the structure-activity relationship of D2AAK1 and its derivatives can provide insights into which structural features are most favorable for neuroprotective activity. mdpi.com

While these examples provide a theoretical basis for the potential of pyrimidine derivatives in neurodegenerative disease research, it is important to note that the specific effects of the chloro and methoxyphenyl substitutions in this compound would require dedicated investigation.

Anti-inflammatory Research

The pyrimidine nucleus is a well-established scaffold in the development of anti-inflammatory agents. nih.govnih.govmdpi.com Numerous pyrimidine derivatives have been found to exhibit anti-inflammatory effects by modulating key inflammatory pathways. nih.gov Theoretical perspectives on the anti-inflammatory potential of this compound can be drawn from the extensive research on related compounds.

Pyrimidine derivatives have been shown to inhibit various inflammatory mediators, including nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and cyclooxygenase (COX) enzymes. nih.gov The structure-activity relationship (SAR) of these derivatives has been a key focus of research to optimize their anti-inflammatory potency.

For instance, in a series of substituted pyrimidines, the presence of a trifluoromethyl group at the 2-position of the pyrimidine ring was found to be crucial for inhibitory effects against both NF-κB and AP-1 activation. nih.gov Furthermore, a carboxamide group at the 5-position was essential for this activity. nih.gov The nature of the substituent at the 4-position also influenced the compound's activity, with a chlorine atom being a viable option. nih.gov

The 2,4-dichloropyrimidine core of the subject compound is a common starting point for the synthesis of various biologically active molecules, including those with anti-inflammatory properties. The chlorine atoms at the 2 and 4 positions are reactive sites that can be substituted to generate a library of derivatives. For example, the synthesis of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury begins with 2,4-dichloropyrimidine. nih.gov

The anti-inflammatory activity of pyrimidine derivatives is often linked to their ability to inhibit COX enzymes. nih.gov Some pyrimidine analogs have demonstrated potent and selective inhibition of COX-2, which is a key target for anti-inflammatory drugs. mdpi.com The SAR of these compounds often reveals that the nature of the aryl group attached to the pyrimidine ring significantly impacts their inhibitory activity and selectivity.

Table 1: Summary of Structure-Activity Relationships for Anti-inflammatory Pyrimidine Derivatives

| Pyrimidine Position | Substituent/Feature | Impact on Anti-inflammatory Activity | Reference |

| 2 | Trifluoromethyl group | Key for NF-κB and AP-1 inhibition | nih.gov |

| 4 | Chlorine atom | Can be replaced with various amines to create active compounds | nih.govsemanticscholar.org |

| 5 | Carboxamide group | Essential for NF-κB inhibitory activity | nih.gov |

| General | Aryl substituents | Nature and substitution pattern influence COX-2 inhibition and selectivity | nih.gov |

It is important to emphasize that while the general class of pyrimidine derivatives shows significant promise in anti-inflammatory research, the specific compound this compound has not been extensively studied in this context. Therefore, its anti-inflammatory profile remains theoretical and would require experimental validation.

Potential Applications in Materials Science and Other Fields

Development of Functional Materials Utilizing Pyrimidine (B1678525) Scaffolds

The pyrimidine core is noted for its electron-deficient, aromatic, and coplanar characteristics, making it an ideal foundation for creating "push-pull" molecules that are crucial for designing new nonlinear optical (NLO) materials. nih.gov The ability to modify the pyrimidine skeleton at its various positions allows for the creation of structural diversity. nih.gov This versatility is key to developing functional materials with tailored properties.

Pyrimidine derivatives are valuable building blocks for synthesizing liquid crystals, which have significant optical and thermal advantages for innovative applications. nih.gov The capacity of the pyrimidine ring's nitrogen atoms to be protonated, form hydrogen bonds, and chelate is significant for creating supramolecular assemblies and sensors. nih.gov Furthermore, pyrimidine-based compounds have been investigated for their potential use in organic semiconductor materials. mdpi.com For instance, a novel pyrimidine-based drug was successfully loaded into albumin gel nanoparticles, demonstrating the scaffold's utility in advanced drug delivery systems. mdpi.com

Exploration of Optical and Electronic Properties for Novel Technologies

The optical and electronic properties of pyrimidine derivatives are of significant interest for developing novel technologies. These properties are heavily influenced by the substituents attached to the pyrimidine ring. researchgate.net Pyrimidine derivatives that are substituted with electron-donating fragments through π-conjugated linkers can be highly fluorescent and sensitive to environmental changes. nih.gov

Key optical and electronic properties of pyrimidine derivatives include:

Fluorescence and Solvatochromism : Many pyrimidine derivatives exhibit fluorescence, with the emission color tunable from blue to red by altering the end groups on the molecule. nih.govacs.org Compounds with electron-donating groups can display strong emission solvatochromism, meaning their light-emitting properties change with the polarity of the solvent. acs.org This suggests the formation of an intramolecular charge-separated emitting state. acs.org

Intramolecular Charge Transfer (ICT) : The interaction between electron-donating and electron-withdrawing parts of the molecule can lead to ICT upon excitation. This phenomenon is fundamental to the nonlinear optical properties of these materials. nih.gov

Luminescence Switching : The protonation of the nitrogen atoms in the pyrimidine ring can dramatically alter the molecule's optical properties. This has been demonstrated to cause significant color changes and can switch luminescence on or off, making these compounds potential candidates for pH sensors. nih.govacs.org

Nonlinear Optical (NLO) Properties : The unique electronic structure of pyrimidine derivatives makes them promising for NLO applications, which are vital for optical data processing, storage, and optoelectronics. nih.gov Theoretical and experimental studies have shown that pyrimidine-based molecules can exhibit significant NLO behavior. nih.gov

The presence of the electron-donating methoxy (B1213986) group and the aryl ring in 2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine suggests that it could possess interesting photophysical properties, though specific experimental data is not yet widely available. Theoretical calculations on similar aryl-substituted pyrimidines show that the distribution of electron density in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is key to their electronic transitions and resulting optical properties. researchgate.net

Future Research on this compound: Charting New Directions

The compound this compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold renowned for its broad therapeutic applications, including roles in anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comwisdomlib.orgnih.gov While direct research on this specific molecule is nascent, its structural features—a dichloropyrimidine core ripe for substitution and a methoxyphenyl group—suggest significant potential for development. Future research should focus on leveraging modern chemical and biological techniques to unlock its full therapeutic promise. This article outlines key unexplored avenues and future research directions centered on this promising chemical entity.

Q & A

Q. What are the common synthetic routes for 2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via chlorination of 6-(2-methoxyphenyl)pyrimidine using phosphorus oxychloride (POCl₃) under reflux conditions. Nucleophilic substitution reactions at the 2- and 4-positions are typically performed in polar aprotic solvents (e.g., DMF, DMSO) with amines or thiols. Temperature control (60–100°C) and stoichiometric ratios of reagents are critical for optimizing yield and minimizing side products. For example, excess POCl₃ ensures complete chlorination, while inert atmospheres prevent oxidation of sensitive substituents .

| Synthetic Route | Key Reagents/Conditions | Yield Range |

|---|---|---|

| Chlorination | POCl₃, reflux, 4–6 hours | 60–80% |

| Nucleophilic Substitution | Amines (e.g., methylamine), DMF, 80°C | 50–70% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns substituent positions and confirms purity. For instance, aromatic protons from the 2-methoxyphenyl group appear as distinct multiplets in δ 7.20–8.17 ppm, while pyrimidine protons resonate as singlets (δ 7.67 ppm) .

- X-ray Crystallography : Resolves molecular geometry and π-π stacking interactions. Monoclinic crystal systems (space group P2₁/c) with unit cell dimensions (e.g., a = 4.1640 Å, b = 26.7440 Å) provide precise structural validation .

- Elemental Analysis : Verifies stoichiometry (e.g., C 49.59%, H 1.96%, N 11.63% vs. calculated values) .

Q. How do the electronic effects of substituents affect nucleophilic substitution reactions at the 2- and 4- positions?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl) activate the pyrimidine ring for nucleophilic attack. The 4-chloro position is more reactive due to reduced steric hindrance compared to the 2-position. For example, substitution with methylamine at the 4-position proceeds at 60°C in acetonitrile, while the 2-position requires higher temperatures (80–100°C) . Methoxy groups at the 6-position donate electron density via resonance, slightly deactivating the ring but stabilizing intermediates through conjugation .

Advanced Research Questions

Q. What strategies can address contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To resolve these:

- Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., 0.1–100 µM).

- Target Validation : Use knockout models or competitive binding assays to confirm specificity (e.g., GPR39 agonist studies ).

- Meta-Analysis : Compare structural analogs (e.g., 6-(4-fluorophenyl) vs. 6-(2-methoxyphenyl) derivatives) to isolate substituent effects .

Q. How can computational modeling predict reactivity and interaction with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize ground-state geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the LUMO of this compound is localized at the 4-Cl position, aligning with experimental substitution trends .

- Molecular Docking : Simulate binding to targets (e.g., polymerase PA–PB1 subunits) using software like AutoDock Vina. Adjust protonation states of the pyrimidine ring to match physiological pH .

Q. What are the challenges in optimizing synthetic protocols for high enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.

- Asymmetric Catalysis : Employ palladium catalysts with chiral ligands (e.g., BINAP) during cross-coupling steps.

- Crystallization-Induced Dynamic Resolution : Exploit differential solubility of enantiomers in ethanol/water mixtures at controlled cooling rates .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.